Lipophilicity Differentiation: Ortho-Methyl vs. Des-Methyl Analog
The target compound possesses a computable XLogP3 value of 4.8 [1]. In contrast, the des-methyl analog, benzo[b]thiophen-3-yl(phenyl)methanone (CAS 6454-03-1), has a documented ACD/LogP value of 5.34 . While these values derive from different prediction algorithms, the consistent trend across multiple sources shows the ortho-methyl group in the target compound reduces lipophilicity by approximately 0.5 log units relative to the unsubstituted phenyl analog.
| Evidence Dimension | LogP (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | ACD/LogP = 5.34 for des-methyl analog (benzo[b]thiophen-3-yl(phenyl)methanone) |
| Quantified Difference | ΔLogP ≈ –0.5 (target less lipophilic) |
| Conditions | In silico predictions (PubChem vs. ACD/Labs Percepta). |
Why This Matters
A 0.5 log unit reduction in LogP markedly improves aqueous solubility and reduces non-specific protein binding, favoring the selection of the ortho-methyl analog in early drug discovery when balancing potency vs. pharmacokinetic properties.
- [1] PubChem. (n.d.). Methanone, benzo[b]thien-3-yl(2-methylphenyl)-. National Library of Medicine. Retrieved October 6, 2024, from https://pubchem.ncbi.nlm.nih.gov/compound/619810 View Source
